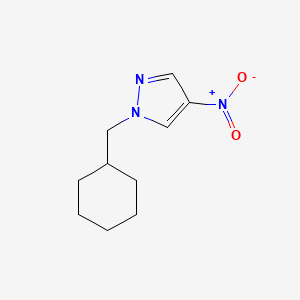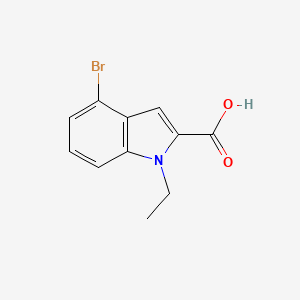![molecular formula C9H13N3O4 B6362787 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole CAS No. 1240566-55-5](/img/structure/B6362787.png)
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 1,3-dioxan-2-yl group is a type of acetal, which is commonly used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring substituted at the 1-position with a 2-(1,3-dioxan-2-yl)ethyl group and a nitro group at the 3-position. The 1,3-dioxan-2-yl group is a type of acetal, which is a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The 1,3-dioxan-2-yl group could potentially be deprotected under acidic conditions to yield a diol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The 1,3-dioxan-2-yl group could potentially make the compound more soluble in organic solvents .Applications De Recherche Scientifique
Facile Synthesis and Applications
- Facile Synthesis and Antimicrobial Activity : A study reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines using a one-pot method. Some compounds demonstrated significant antibacterial and antifungal activity, suggesting potential use in developing antimicrobial agents. The method's simplicity and efficiency highlight the versatility of pyrazole derivatives in synthesizing biologically active compounds (Banoji et al., 2022).
Synthesis and Biological Activity
- Green Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives : A green, solvent-free synthesis method for pyrazolo[1,2-b]phthalazine derivatives was developed, showcasing an environmentally friendly approach to synthesizing complex pyrazole-based molecules. These compounds were evaluated for their ability to inhibit the growth of lung cancer cells, indicating their potential in cancer research (Zheng et al., 2011).
Antioxidant and Antimicrobial Properties
- Synthesis and Characterization of New Diazo Dyes : Pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized for their solvatochromic properties and antimicrobial activities. These studies demonstrate the chemical flexibility of pyrazole derivatives and their potential applications in creating compounds with specific biological activities (Şener et al., 2017).
Catalysis and Chemical Synthesis
- Orientation Towards Asymmetric Transfer Hydrogenation of Ketones : Research into (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes has explored their use as catalysts for the transfer hydrogenation of ketones. This work underscores the role of pyrazole derivatives in facilitating chemical reactions, which is crucial for synthesizing a wide range of chemical products (Magubane et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(1,3-dioxan-2-yl)ethyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-12(14)8-2-4-11(10-8)5-3-9-15-6-1-7-16-9/h2,4,9H,1,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFJMYDQJRZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
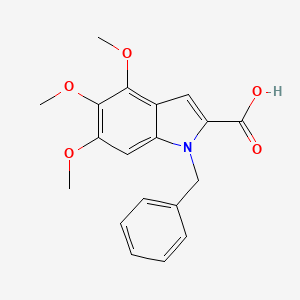
![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)
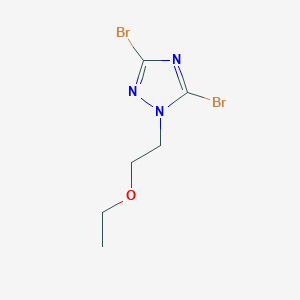
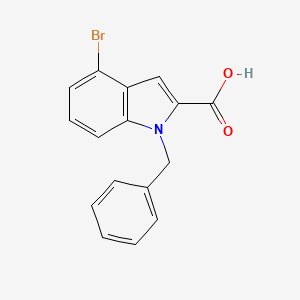


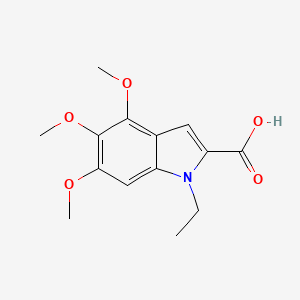
![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)

